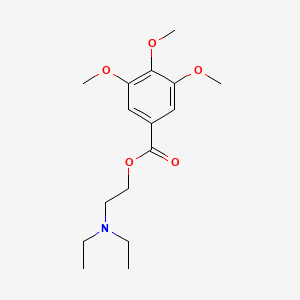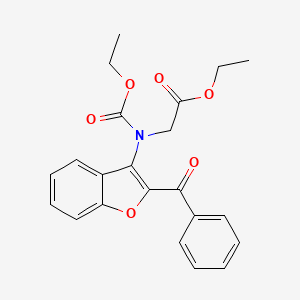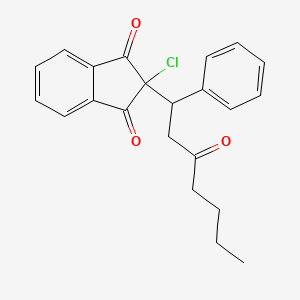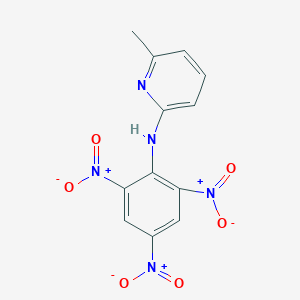
2-Diethylaminoethyl 3,4,5-trimethoxybenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(diethylamino)ethyl 3,4,5-trimethoxybenzoate is a chemical compound with the molecular formula C16H25NO5. It is known for its medicinal properties and is a component of the Achillea filipendulina plant . This compound is a calcium antagonist, capable of reducing intracellular free calcium through inhibition of calcium release from the sarcoplasmic reticulum .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(diethylamino)ethyl 3,4,5-trimethoxybenzoate typically involves the esterification of 3,4,5-trimethoxybenzoic acid with 2-(diethylamino)ethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or tetrahydrofuran.
Industrial Production Methods
In industrial settings, the production of 2-(diethylamino)ethyl 3,4,5-trimethoxybenzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
化学反应分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminium hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the diethylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminium hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new esters or amides.
科学研究应用
2-(diethylamino)ethyl 3,4,5-trimethoxybenzoate has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its role in calcium signaling pathways and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects, particularly in conditions related to calcium dysregulation.
Industry: Utilized in the development of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.
作用机制
The primary mechanism of action of 2-(diethylamino)ethyl 3,4,5-trimethoxybenzoate involves its role as a calcium antagonist. It inhibits the release of calcium from the sarcoplasmic reticulum, thereby reducing intracellular free calcium levels . This action affects various calcium-dependent processes within cells, including muscle contraction and signal transduction pathways.
相似化合物的比较
Similar Compounds
2-(diethylamino)ethyl 3,4,5-trimethoxybenzoate hydrochloride: A hydrochloride salt form of the compound with similar properties.
3,4,5-trimethoxybenzoic acid: The parent acid from which the ester is derived.
2-(diethylamino)ethyl 4-methoxybenzoate: A similar ester with a different substitution pattern on the benzene ring.
Uniqueness
2-(diethylamino)ethyl 3,4,5-trimethoxybenzoate is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its ability to act as a calcium antagonist sets it apart from other similar compounds, making it valuable in both research and therapeutic contexts.
属性
分子式 |
C16H25NO5 |
|---|---|
分子量 |
311.37 g/mol |
IUPAC 名称 |
2-(diethylamino)ethyl 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C16H25NO5/c1-6-17(7-2)8-9-22-16(18)12-10-13(19-3)15(21-5)14(11-12)20-4/h10-11H,6-9H2,1-5H3 |
InChI 键 |
RLJICTMMHSBWSL-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CCOC(=O)C1=CC(=C(C(=C1)OC)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Trisulfide, bis[(4-methylphenyl)sulfonyl]](/img/structure/B11955982.png)










